molecular formula C22H23F3N4O5S B12615779 C22H23F3N4O5S

C22H23F3N4O5S

Cat. No.: B12615779
M. Wt: 512.5 g/mol
InChI Key: WEYHNVDPSXIRPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide involves multiple steps, including the formation of the furo[3,4-b][1,4]thiazine ring system and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide: has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide include other furo[3,4-b][1,4]thiazine derivatives and fluorophenyl compounds .

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C22H23F3N4O5S

Molecular Weight

512.5 g/mol

IUPAC Name

ethyl 4-[5,7,8-trifluoro-1,1-dioxo-4-(pyridin-3-ylmethyl)-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H23F3N4O5S/c1-2-34-22(31)28-8-6-27(7-9-28)21(30)15-16(23)18(25)20-19(17(15)24)29(10-11-35(20,32)33)13-14-4-3-5-26-12-14/h3-5,12H,2,6-11,13H2,1H3

InChI Key

WEYHNVDPSXIRPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CC4=CN=CC=C4)F

Origin of Product

United States

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